6-Bnz-cAMP sodium salt, also known as N6-Benzoyladenosine 3',5'-cyclic monophosphate sodium salt, is a synthetic derivative of cyclic adenosine monophosphate (cAMP). [] It acts as a potent and membrane-permeable activator of cAMP-dependent protein kinase (PKA), mimicking the effects of naturally occurring cAMP. [, ] Due to its ability to activate PKA, 6-Bnz-cAMP sodium salt is widely employed in scientific research as a valuable tool to investigate various cellular processes regulated by the cAMP/PKA signaling pathway. []
6-Bnz-cAMP sodium salt is classified as a cyclic nucleotide analog and specifically falls under the category of protein kinase activators. Its primary action is to selectively activate PKA pathways while exhibiting minimal effects on exchange protein activated by cyclic AMP (Epac) signaling pathways .
The synthesis of 6-Bnz-cAMP typically involves the following steps:
Technical details regarding specific reaction conditions, such as temperature and solvent systems, are crucial for optimizing yield and purity but are often proprietary or vary among laboratories .
The molecular formula for 6-Bnz-cAMP sodium salt is C₁₇H₁₅N₅O₇P·Na. It features:
The molecular weight of 6-Bnz-cAMP sodium salt is approximately 455.3 g/mol. The compound exhibits significant lipophilicity due to the benzoyl substitution, which enhances its ability to permeate cell membranes .
6-Bnz-cAMP sodium salt primarily participates in biochemical reactions involving PKA activation. Upon entering cells, it binds to the regulatory subunits of PKA, leading to a conformational change that releases active catalytic subunits. This activation cascade results in phosphorylation of various target proteins involved in cellular signaling pathways.
Technical details include:
The mechanism by which 6-Bnz-cAMP exerts its effects involves:
Data indicates that this mechanism allows for enhanced signaling specificity due to the selective activation properties of 6-Bnz-cAMP compared to other cAMP analogs .
Relevant analyses include spectrophotometric measurements that reveal UV absorbance characteristics at a maximum wavelength around 279 nm .
6-Bnz-cAMP sodium salt has several applications in scientific research:
6-Bnz-cAMP sodium salt (N⁶-Benzoyladenosine-3',5'-cyclic monophosphate sodium salt) is a site-selective cAMP analog engineered to activate cAMP-dependent protein kinase (PKA) with high specificity. Unlike endogenous cAMP, which non-specifically activates all cAMP sensors, 6-Bnz-cAMP selectively targets the cyclic nucleotide-binding domain (CNBD) of PKA regulatory subunits. Its molecular design features a benzoyl group at the N⁶-position of the adenine ring, which confers preferential binding to the Site A of PKA’s regulatory subunits (RI or RII). This site-specific interaction triggers the release of PKA catalytic subunits while leaving other cAMP effectors like Exchange Protein Activated by cAMP (Epac) unperturbed [1] [3].
The selectivity arises from steric and electrostatic complementarity between the benzoyl moiety and hydrophobic residues within Site A. Biochemical assays confirm that 6-Bnz-cAMP binds PKA with an affinity (Kₐ) 10-fold higher than Epac1, effectively restricting cAMP signaling to PKA-mediated phosphorylation cascades. This property makes it indispensable for dissecting PKA-specific functions in complex cellular environments where multiple cAMP sensors coexist. For example, in vascular smooth muscle cells, 6-Bnz-cAMP inhibits proliferation exclusively through PKA-dependent phosphorylation of CREB, independently of Epac/Rap1 signaling [1] [3] [7].
Table 1: Key Properties of 6-Bnz-cAMP Sodium Salt
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₅N₅NaO₇P | Determines chemical reactivity and stability |
Molecular Weight | 455.29 g/mol | Impacts membrane permeability and dosing in research |
Lipophilicity (log P) | 1.90 | Enhances cell permeability compared to cAMP (log P = −0.54) |
Target Specificity | PKA Site A > Epac | Validated via negligible Rap1 activation in Epac reporter assays |
Solubility | Freely soluble in H₂O (100 mM) | Facilitates in vitro applications |
PKA exists as two primary isoforms—Type I (PKA-I) and Type II (PKA-II)—distinguished by their regulatory subunits (RI and RII). These isoforms exhibit distinct subcellular localization and functions: PKA-I is cytosolic and broadly distributed, while PKA-II is anchored to specific organelles via A-Kinase Anchoring Proteins (AKAPs). 6-Bnz-cAMP’s binding to Site A allows differential modulation of these isoforms when combined with Site B-selective analogs:
Pathologically, mislocalization of PKA-II due to disrupted AKAP interactions underlies diseases like Cushing’s syndrome. Here, 6-Bnz-cAMP has been instrumental in restoring compartmentalized PKA-II signaling in adrenal cells, reversing aberrant cortisol production in experimental models [8].
Table 2: Isoform-Specific Activation Strategies Using 6-Bnz-cAMP
PKA Isoform | Synergistic Activator | Site Selectivity | Functional Outcome |
---|---|---|---|
Type I (PKA-I) | 2-Cl-8-MA-cAMP | Site B-I | Nuclear CREB phosphorylation; Transcriptional regulation (e.g., BDNF expression) |
Type II (PKA-II) | Sp-8-CPT-cAMPS | Site B-II | Substrate-specific phosphorylation near membranes (e.g., VSCC activation) |
Type II (PKA-II) | 8-PIP-cAMP | Site B-II | AKAP-anchored signaling; Targeted exocytosis |
A cornerstone of 6-Bnz-cAMP’s utility is its inability to activate Epac proteins, which mediate Rap1-dependent signaling involved in cell adhesion, inflammation, and insulin secretion. In pancreatic β-cells, cAMP analogs like 8-pCPT-2'-O-Me-cAMP (an Epac agonist) stimulate calcium-triggered insulin exocytosis, whereas 6-Bnz-cAMP exerts no such effect. This orthogonal activity validates it as an Epac-negative control to isolate PKA-specific phenotypes [1] [5] [9].
Robust validation comes from comparative transcriptomic studies. In human umbilical vein endothelial cells (HUVECs), 6-Bnz-cAMP modulates 11,000+ genes associated with endothelial activation (e.g., ICAM1, CCL2). Crucially, these changes diverge from those induced by Epac-specific activators (e.g., SY007 or PWO577), which suppress IL-6/STAT3 signaling. The absence of Epac-driven gene regulation (e.g., SOCS3) confirms 6-Bnz-cAMP’s selectivity [10]. Furthermore, 6-Bnz-cAMP does not:
This selectivity is leveraged to study pathologies like malaria, where Plasmodium falciparum’s proliferation is suppressed by TNF-induced calcium signaling. Here, 6-Bnz-cAMP replicates TNF’s anti-parasitic effects by PKA-mediated downregulation of PfPCNA1, excluding Epac involvement [5].
Table 3: Research Applications Validating 6-Bnz-cAMP as an Epac-Negative Control
Experimental Context | Epac Activator Used | 6-Bnz-cAMP Effect | Key Findings |
---|---|---|---|
Endothelial Inflammation (HUVECs) | SY007 | No suppression of IL-6/STAT3 | Confirmed PKA-specific regulation of ICAM1/MMP1 |
Insulin Secretion (β-cells) | 8-pCPT-2'-O-Me-cAMP | No Ca²⁺ influx or exocytosis | Isolated PKA-dependent insulin secretion |
Malaria Parasite Growth | None | Downregulated PfPCNA1 via PKA/CREB | Mimicked TNF effect without Epac cross-talk |
Table 4: Standardized Nomenclature for 6-Bnz-cAMP Sodium Salt
Synonym | Identifier |
---|---|
N⁶-Benzoyladenosine-3',5'-cyclic monophosphate | IUPAC Name |
6-Bnz-cAMP | Common Abbreviation |
N6-Benzoyl-cAMP | Alternative Abbreviation |
Sodium N-benzoyladenosine cyclic 3',5'-phosphate | Descriptive Name |
CAS 30275-80-0 (free acid) | Chemical Identifier |
CAS 1135306-29-4 (sodium salt) | Chemical Identifier |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7